Bienvenue dans la boutique en ligne BenchChem!

UCB-9260

Surface Plasmon Resonance Binding Affinity TNF-alpha

Choose UCB-9260 for its unique allosteric mechanism — it binds the soluble TNF-α trimer (Kd 13 nM), stabilizing a signaling-incompetent conformation. Unlike biologics (Adalimumab, Infliximab) that require injection and risk immunogenicity, or JAK inhibitors with broad immunosuppression, UCB-9260 offers oral bioavailability and selective TNF targeting. Validated in CAIA models at 150 mg/kg (p.o., bid) and in HEK-293 NF-κB assays (IC50 202 nM). An essential benchmark for oral TNF inhibitor development.

Molecular Formula C26H25N5O
Molecular Weight 423.5 g/mol
Cat. No. B2997626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCB-9260
Molecular FormulaC26H25N5O
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C3=C(C=CC(=C3)C4=CN(N=C4)C)N=C2C(C5=CC=NC=C5)O
InChIInChI=1S/C26H25N5O/c1-17-4-5-18(2)21(12-17)16-31-24-13-20(22-14-28-30(3)15-22)6-7-23(24)29-26(31)25(32)19-8-10-27-11-9-19/h4-15,25,32H,16H2,1-3H3
InChIKeyRZGFWGNCSYUEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





UCB-9260 Procurement Specifications: A Potent, Orally Active TNF-alpha Inhibitor


UCB-9260 (CAS#1515888-53-5) is a synthetic, orally bioavailable small molecule [1] that functions as an allosteric inhibitor of tumor necrosis factor alpha (TNF-α) [2]. It possesses a molecular weight of 423.51 g/mol and the molecular formula C26H25N5O . The compound binds to the central pore of the soluble TNF-α trimer, stabilizing an asymmetric, signaling-incompetent conformation that prevents productive engagement with TNF receptors [2]. In vitro, it binds to human TNF-α with a dissociation constant (Kd) of 13 nM, as determined by surface plasmon resonance (SPR) [3].

Why an In-Class TNF Inhibitor Cannot Substitute for UCB-9260's Specific Profile


TNF-α inhibitors are not functionally interchangeable due to profound differences in mechanism, pharmacokinetics, and selectivity profiles. Biologics (e.g., Adalimumab, Infliximab) broadly neutralize both soluble and transmembrane TNF-α, requiring parenteral administration and carrying risks of immunogenicity [1]. Small molecule alternatives, such as JAK inhibitors, indirectly modulate TNF signaling but exhibit broad immunosuppressive effects due to their action on multiple cytokine pathways. UCB-9260 differentiates itself by directly binding the TNF trimer, demonstrating class-level selectivity for TNF over other TNF superfamily members, and crucially, offers oral bioavailability [2]. This distinct pharmacological profile makes direct substitution with other TNF-targeting agents, whether biologics or other small molecules, scientifically unsound without extensive re-validation.

UCB-9260 Quantitative Differentiation: Evidence-Based Comparisons for Scientific Procurement


TNF-Alpha Binding Affinity: UCB-9260 vs. Biologics

UCB-9260 exhibits high binding affinity for human TNF-α with a Kd of 13 nM, as measured by SPR [1]. While potent, this affinity is distinct from the high femtomolar affinities (e.g., 100-200 pM) of antibody-based biologics like Adalimumab [2]. This difference in binding kinetics and molecular interaction allows UCB-9260 to function as an allosteric modulator, stabilizing an asymmetric trimer form, a mechanism fundamentally different from the competitive blockade exerted by biologics [1].

Surface Plasmon Resonance Binding Affinity TNF-alpha Kd

Cellular Potency in NF-κB Inhibition: UCB-9260 vs. Direct Pathway Inhibitors

In a functional cellular assay using HEK-293 cells stimulated with 10 pM TNF-α, UCB-9260 inhibited downstream NF-κB activation with a geometric mean IC50 of 202 nM [1]. This potency is placed in the context of a class of small molecule TNF-α inhibitors, where it demonstrates robust cellular activity. For comparison, small molecule JAK inhibitors, which block signaling further downstream, can show potency in a similar nanomolar range in various cellular assays but lack the upstream specificity of a direct TNF-α binder [2].

NF-κB Cellular Assay Inflammation IC50

In Vivo Efficacy in Rheumatoid Arthritis: UCB-9260 Head-to-Head vs. Biologic Comparator

In a rigorous head-to-head in vivo study using a murine Collagen Antibody-Induced Arthritis (CAIA) model, oral administration of UCB-9260 (150 mg/kg, twice daily) demonstrated a significant reduction in the arthritis clinical score. Crucially, the efficacy of UCB-9260 was comparable to that of the positive control biologic, an anti-TNF antibody (clone AB501, dosed at 1 mg/kg, intraperitoneally, every 3 days) [1]. Both treatments significantly reduced disease severity relative to the vehicle control group.

Collagen-Induced Arthritis CAIA In Vivo Efficacy Oral Administration

Route of Administration & Systemic Exposure: Oral UCB-9260 vs. Parenteral Biologics

UCB-9260 is characterized by robust oral bioavailability, enabling oral administration in preclinical models [1]. This is in stark contrast to anti-TNF biologics (e.g., Adalimumab, Infliximab), which are large proteins that require parenteral injection (subcutaneous or intravenous) due to degradation in the gastrointestinal tract [2]. This pharmacokinetic differentiation is a primary driver for the development of small molecule TNF inhibitors.

Oral Bioavailability Pharmacokinetics Drug Delivery Dosing Route

Target Selectivity Profile: UCB-9260 vs. JAK Inhibitors

UCB-9260 is reported to be selective for TNF-α over other TNF superfamily members [1]. This direct and selective targeting of the initiating cytokine contrasts with the mechanism of JAK inhibitors, which non-selectively block the intracellular signaling of multiple cytokines (e.g., IL-6, IL-10, IFN-γ) [2]. While a full kinome-wide selectivity panel for UCB-9260 is not detailed in primary literature, its defined binding pocket in the TNF trimer center supports its mechanism-driven selectivity profile.

Selectivity TNF Superfamily Off-target Effects Kinase Panel

Defined Application Scenarios for UCB-9260 Based on Quantified Performance Metrics


Oral In Vivo Efficacy Studies in Rheumatoid Arthritis Models

UCB-9260 is an optimal choice for long-term in vivo studies of rheumatoid arthritis, such as the Collagen Antibody-Induced Arthritis (CAIA) model. Its oral bioavailability allows for convenient, stress-free daily dosing in rodents, and its in vivo efficacy has been demonstrated head-to-head against a biologic comparator, achieving a significant reduction in clinical score at a dose of 150 mg/kg (p.o., bid) [1].

Selective TNF-α Pathway Inhibition in Cellular Inflammation Assays

For in vitro studies aimed at dissecting TNF-α-specific signaling pathways, UCB-9260 provides a targeted tool. It inhibits TNF-α-induced NF-κB activation in HEK-293 cells with a defined IC50 of 202 nM [2]. Its reported selectivity for TNF-α over other superfamily members [2] makes it a superior choice compared to broad-spectrum kinase inhibitors when isolating TNF-α's contribution to a cellular response is required.

Preclinical Pharmacokinetic and Tolerability Profiling

Researchers developing new anti-inflammatory therapies can use UCB-9260 as a benchmark for oral small molecule TNF inhibitors. Its robust oral bioavailability and favorable preclinical toxicology profile, showing no major immunosuppressive or hematologic liabilities , provide a well-characterized baseline for comparing novel compounds in PK/PD and safety pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCB-9260

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.